molecular formula C10H16F2N4O2 B11735544 tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

Katalognummer: B11735544
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: IPPZKJIUDQUXEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a difluoroethyl group

Vorbereitungsmethoden

The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent.

    Protection of the amino group: The amino group is protected using a tert-butyl carbamate group to prevent unwanted side reactions during subsequent steps.

    Final deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product

Analyse Chemischer Reaktionen

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate can be compared with similar compounds such as:

The unique combination of the pyrazole ring and the difluoroethyl group in this compound provides it with distinct properties that make it valuable for various scientific research applications.

Eigenschaften

Molekularformel

C10H16F2N4O2

Molekulargewicht

262.26 g/mol

IUPAC-Name

tert-butyl N-[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-6(13)4-16(15-8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,14,15,17)

InChI-Schlüssel

IPPZKJIUDQUXEI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.